(1S,2S)-(+)-2-AMINO-1-[4-(METHYLTHIO)PHENYL]-1,3-PROPANEDIOL (1S,2S)-(+)-2-AMINO-1-[4-(METHYLTHIO)PHENYL]-1,3-PROPANEDIOL
Brand Name: Vulcanchem
CAS No.: 16854-32-3
VCID: VC0103760
InChI: InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
SMILES: CSC1=CC=C(C=C1)C(C(CO)N)O
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3 g/mol

(1S,2S)-(+)-2-AMINO-1-[4-(METHYLTHIO)PHENYL]-1,3-PROPANEDIOL

CAS No.: 16854-32-3

Main Products

VCID: VC0103760

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3 g/mol

(1S,2S)-(+)-2-AMINO-1-[4-(METHYLTHIO)PHENYL]-1,3-PROPANEDIOL - 16854-32-3

CAS No. 16854-32-3
Product Name (1S,2S)-(+)-2-AMINO-1-[4-(METHYLTHIO)PHENYL]-1,3-PROPANEDIOL
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
IUPAC Name (1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Standard InChI InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Standard InChIKey IULJJGJXIGQINK-UWVGGRQHSA-N
Isomeric SMILES CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
SMILES CSC1=CC=C(C=C1)C(C(CO)N)O
Canonical SMILES CSC1=CC=C(C=C1)C(C(CO)N)O
PubChem Compound 688165
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator